2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromofuran-2-carboxylate
Description
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromofuran-2-carboxylate is a synthetic organic compound characterized by three key structural motifs: (1) a 5-bromofuran-2-carboxylate ester group, (2) a 2-oxoethyl linker, and (3) a 4-(2-methoxyphenyl)piperazine moiety. The oxoethyl spacer may influence solubility and pharmacokinetic properties.
Properties
IUPAC Name |
[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 5-bromofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O5/c1-24-14-5-3-2-4-13(14)20-8-10-21(11-9-20)17(22)12-25-18(23)15-6-7-16(19)26-15/h2-7H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYKJJYJTQWMOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)COC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Piperazine Derivatives
- Target Compound vs. 1f (): Both contain a piperazine core, but 1f incorporates a urea-thiazole system instead of the target’s ester-linked bromofuran.
- Target Compound vs. 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone (): The latter replaces the oxoethyl-bromofuran group with a benzodioxole-benzofuran system, likely altering receptor selectivity due to differences in aromatic stacking and electron distribution .
Bromofuran/Benzofuran Esters
- Target Compound vs. Ethyl 5-bromo-1-benzofuran-2-carboxylate () : The benzofuran in the latter has extended aromaticity compared to the target’s simpler furan, which could enhance UV absorption or fluorescence properties. The ethyl ester group may confer higher volatility than the target’s piperazine-linked oxoethyl chain .
- Target Compound vs.
Pharmacological and Physical Property Trends
- Melting Points : Piperazine-urea derivatives (e.g., 1f, 1g) exhibit higher melting points (190–207°C) due to strong intermolecular hydrogen bonding, whereas bromofuran esters with flexible chains (e.g., target compound) likely have lower melting points, though data are unavailable .
- Bioactivity : Piperazine moieties are associated with serotonin/dopamine receptor modulation, suggesting the target compound could explore CNS applications. In contrast, benzofuran esters () are often studied for antimicrobial or anti-inflammatory effects .
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